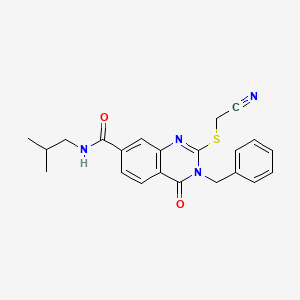

3-benzyl-2-((cyanomethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

This quinazoline derivative features a benzyl group at position 3, a cyanomethylthio substituent at position 2, and an N-isobutyl carboxamide at position 6. The 4-oxo-3,4-dihydroquinazoline core is a pharmacophore associated with diverse biological activities, including enzyme inhibition and tumor targeting . The cyanomethylthio group enhances electrophilicity and may influence metabolic stability, while the isobutyl chain likely improves lipophilicity and bioavailability compared to shorter alkyl chains.

Properties

IUPAC Name |

3-benzyl-2-(cyanomethylsulfanyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-15(2)13-24-20(27)17-8-9-18-19(12-17)25-22(29-11-10-23)26(21(18)28)14-16-6-4-3-5-7-16/h3-9,12,15H,11,13-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNJDTRPOYUFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-benzyl-2-((cyanomethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyl group and a cyanomethylthio moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C22H22N4O2S

- Molecular Weight : 406.5 g/mol

- IUPAC Name : 3-benzyl-2-(cyanomethylsulfanyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide

The biological activity of this compound is hypothesized to be mediated through several mechanisms, primarily involving inhibition of specific enzymes and interaction with biological receptors. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO) and cholinesterases (ChE), which are critical in neurotransmitter regulation.

Enzyme Inhibition

Recent research has indicated that quinazoline derivatives exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, compounds structurally related to our target compound have shown promising results:

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 2d | 71.8 | 52.0 | 1.38 |

| 2i | 58.0 | 47.5 | 2.48 |

These findings suggest that similar structural features in our compound could confer comparable inhibitory effects on MAO enzymes, which are implicated in mood disorders and neurodegenerative diseases .

Anticancer Activity

In vitro studies have demonstrated that quinazoline derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values ranging from 5.7 to 12.2 µM against U-937 and SK-MEL-1 cancer cell lines, indicating a potential for anticancer activity . The mechanism may involve the disruption of cellular signaling pathways leading to programmed cell death.

Case Studies

- Study on Cholinesterase Inhibition : A study focusing on the synthesis of related compounds revealed that several derivatives exhibited selective inhibition against butyrylcholinesterase (BChE), which is relevant in treating Alzheimer's disease . The most potent compound showed an inhibition rate of 55% at a concentration of 100 μM.

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to MAO and ChE active sites. These studies indicated several key interactions between the compound and amino acid residues within the enzyme active sites, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolines

Key Structural Differences

The table below highlights substituent variations in analogous compounds:

Key Observations :

- The N-isobutyl carboxamide in the target compound may confer greater metabolic stability compared to the N-propyl analog () due to increased steric hindrance.

Thermal Stability:

- The trifluoromethyl derivative () has a melting point of 273.0°C (decomposition) , suggesting high thermal stability, likely due to the electron-withdrawing trifluoromethyl group .

- Data for the target compound’s melting point is unavailable, but the cyanomethylthio group’s polarity may reduce crystallinity compared to bulkier substituents.

Tumor Uptake and Biodistribution:

- The target compound’s cyanomethylthio group could reduce thyroid uptake by avoiding iodine-like metabolism, though this requires experimental validation.

Enzyme Inhibition Potential:

- The trifluoromethylbenzylthio analog () is a soluble epoxide hydroxylase (sEH) inhibitor , a target for inflammatory diseases . The carboxylic acid group at position 7 likely enhances binding to sEH’s catalytic site.

- The target compound’s N-isobutyl carboxamide may shift selectivity toward other enzymes, such as kinases or proteases, depending on the substituent’s electronic profile.

Serum Stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.